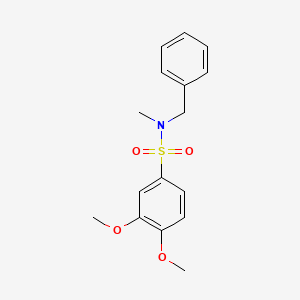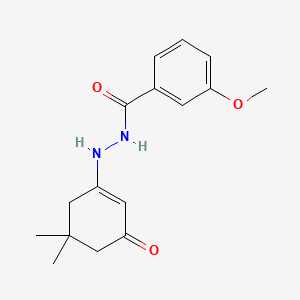
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as BDMBH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. BDMBH is a hydrazide derivative that has been synthesized using various methods, including microwave-assisted synthesis, and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to interact with receptors such as adenosine A1 and A2A receptors.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. This compound has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. Additionally, this compound is stable under various conditions and can be stored for extended periods. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous-based experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide. One potential direction is to investigate its potential as a novel drug for the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Furthermore, studies are needed to investigate the toxicity of this compound and to determine its pharmacokinetic properties. Finally, studies are needed to investigate the potential of this compound as a lead compound for the synthesis of novel derivatives with improved biological activities.
Synthesis Methods
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide can be synthesized using different methods, including a one-pot reaction, microwave-assisted synthesis, and solvent-free synthesis. In the one-pot reaction, this compound is synthesized by the reaction of 4-methoxybenzenesulfonyl hydrazide with 3-bromo-4,5-diethoxybenzaldehyde in the presence of acetic acid. In microwave-assisted synthesis, this compound is synthesized by the reaction of 4-methoxybenzenesulfonyl hydrazide with 3-bromo-4,5-diethoxybenzaldehyde in the presence of DMF and a catalytic amount of p-toluenesulfonic acid. In solvent-free synthesis, this compound is synthesized by grinding 4-methoxybenzenesulfonyl hydrazide and 3-bromo-4,5-diethoxybenzaldehyde in a mortar and pestle.
Scientific Research Applications
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit promising biological activities, including antitumor, antimicrobial, and antifungal activities. This compound has also been shown to exhibit anti-inflammatory, antioxidant, and analgesic activities. These activities make this compound a potential candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5S/c1-4-25-17-11-13(10-16(19)18(17)26-5-2)12-20-21-27(22,23)15-8-6-14(24-3)7-9-15/h6-12,21H,4-5H2,1-3H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKNQIEIJHSRQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)



![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


